molecular formula C5H8BrFN2O5 B14332489 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane CAS No. 103935-53-1

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane

Katalognummer: B14332489
CAS-Nummer: 103935-53-1
Molekulargewicht: 275.03 g/mol
InChI-Schlüssel: KEFMUSJYLLGDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is an organic compound with the molecular formula C5H8BrF2N2O4 It is characterized by the presence of a bromine atom, a fluorine atom, and two nitro groups attached to an ethoxy group, which is further connected to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the ethoxy group.

    Nitration: The incorporation of nitro groups into the compound.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amines.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-fluoropropane: Lacks the nitro groups, resulting in different reactivity and applications.

    2-Bromo-2-nitropropane: Contains a nitro group but lacks the fluorine atom.

    1-Fluoro-2-nitropropane: Contains a nitro group and a fluorine atom but lacks the bromine atom.

Uniqueness

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

103935-53-1

Molekularformel

C5H8BrFN2O5

Molekulargewicht

275.03 g/mol

IUPAC-Name

1-bromo-2-(2-fluoro-2,2-dinitroethoxy)propane

InChI

InChI=1S/C5H8BrFN2O5/c1-4(2-6)14-3-5(7,8(10)11)9(12)13/h4H,2-3H2,1H3

InChI-Schlüssel

KEFMUSJYLLGDMV-UHFFFAOYSA-N

Kanonische SMILES

CC(CBr)OCC([N+](=O)[O-])([N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.